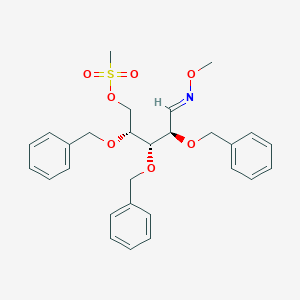
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 8th position, a hydroxy group at the 4th position, and a trifluoromethyl group at the 6th position on the quinoline ring, along with a carboxylic acid group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The chloro, hydroxy, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5). The hydroxy group can be added through hydroxylation reactions, and the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide (CF3I).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the hydroxy and carboxylic acid groups can participate in hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the chloro and trifluoromethyl groups, resulting in different chemical properties and biological activities.
8-Chloroquinoline-3-carboxylic acid:
6-Trifluoromethylquinoline-3-carboxylic acid: Lacks the chloro and hydroxy groups, leading to variations in its chemical behavior and uses.
Uniqueness
8-Chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C11H5ClF3NO3 |
|---|---|
Molekulargewicht |
291.61 g/mol |
IUPAC-Name |
8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO3/c12-7-2-4(11(13,14)15)1-5-8(7)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
PTPFJFZSLKEHDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


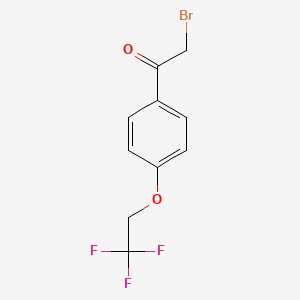
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
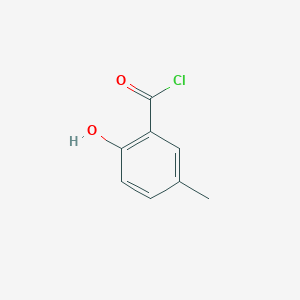
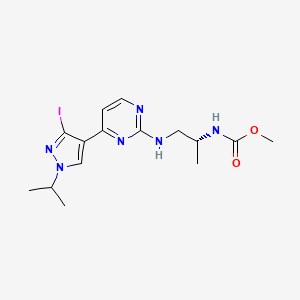
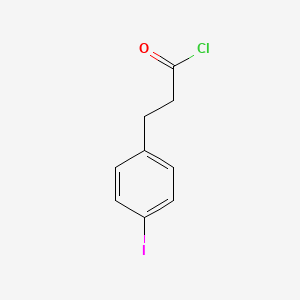
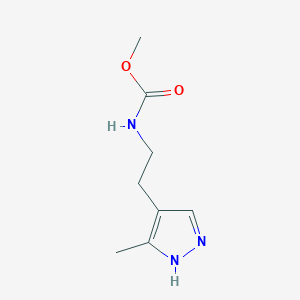

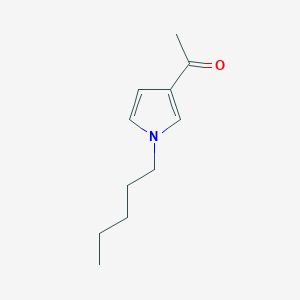

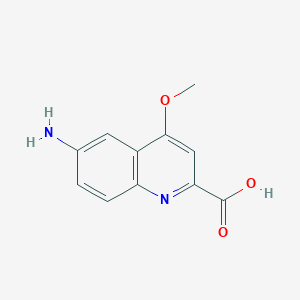
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
